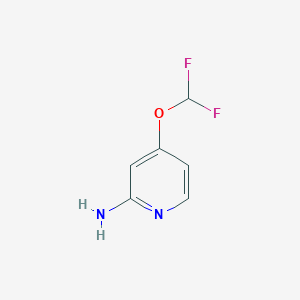

4-(Difluoromethoxy)pyridin-2-amine

CAS No.: 1206972-19-1

Cat. No.: VC2729548

Molecular Formula: C6H6F2N2O

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206972-19-1 |

|---|---|

| Molecular Formula | C6H6F2N2O |

| Molecular Weight | 160.12 g/mol |

| IUPAC Name | 4-(difluoromethoxy)pyridin-2-amine |

| Standard InChI | InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) |

| Standard InChI Key | OQDCFCSJGPOPQD-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1OC(F)F)N |

| Canonical SMILES | C1=CN=C(C=C1OC(F)F)N |

Introduction

Chemical Properties and Structure

4-(Difluoromethoxy)pyridin-2-amine possesses a well-defined chemical structure with specific physicochemical properties that influence its behavior in various chemical and biological systems. The key chemical properties of this compound are summarized in the following table:

The molecular structure features a pyridine ring with a difluoromethoxy group (−OCHF₂) at the 4-position and an amino group (−NH₂) at the 2-position. The presence of the difluoromethoxy group is particularly notable as it influences several key properties of the molecule:

-

Enhanced lipophilicity compared to non-fluorinated analogs

-

Improved metabolic stability

-

Altered electronic properties of the pyridine ring

-

Modified hydrogen-bonding capabilities

The standard InChI notation for this compound is InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10), and its SMILES representation is C1=CN=C(C=C1OC(F)F)N . These notations provide a standardized way to represent the molecular structure and are essential for database searches and computational chemistry applications.

Chemical Reactions and Reactivity

4-(Difluoromethoxy)pyridin-2-amine can potentially undergo various chemical reactions, primarily due to the reactivity of both the amino group and the pyridine ring. The compound's reactivity profile makes it valuable as a building block in organic synthesis.

Reactions Involving the Amino Group

The primary amino group at the 2-position of the pyridine ring can participate in numerous reactions common to primary amines:

-

N-acylation to form amides

-

N-alkylation to form secondary and tertiary amines

-

Formation of imines via condensation with aldehydes or ketones

-

Diazotization followed by various transformations

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo various transformations:

-

Electrophilic substitution reactions (though these are typically challenging due to the electron-deficient nature of pyridine)

-

Nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen

-

Coordination to metals through the ring nitrogen

-

Oxidation to form N-oxides

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group (−OCHF₂) is generally stable under most conditions but can potentially undergo:

-

Hydrolysis under strongly acidic or basic conditions

-

Reduction to form other functional groups

-

Participation in cross-coupling reactions

The reactivity of 4-(Difluoromethoxy)pyridin-2-amine makes it a versatile intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.

Current Research and Future Perspectives

Research on 4-(Difluoromethoxy)pyridin-2-amine and related compounds continues to evolve, with several promising directions for future investigations.

Structure-Activity Relationship Studies

Understanding how the structural features of 4-(Difluoromethoxy)pyridin-2-amine influence its biological activity is crucial for developing more effective derivatives. Future research might focus on:

-

The role of the difluoromethoxy group in molecular interactions

-

The influence of the 2-amino group on binding to biological targets

-

The impact of additional substituents on the pyridine ring

Synthesis Optimization

Developing more efficient and cost-effective synthetic routes for 4-(Difluoromethoxy)pyridin-2-amine could enhance its availability for research and applications. Areas for improvement include:

-

Green chemistry approaches to reduce environmental impact

-

Catalytic methods to improve yield and selectivity

-

One-pot synthesis strategies to minimize steps and waste

Expanding Applications

The potential applications of 4-(Difluoromethoxy)pyridin-2-amine could be expanded through:

-

Investigation of its use in materials science

-

Exploration of novel therapeutic targets

-

Development of diagnostic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume